molecular formula C11H21IO2 B8230770 Tert-butyl 7-iodoheptanoate CAS No. 54005-76-4

Tert-butyl 7-iodoheptanoate

Cat. No.: B8230770
CAS No.: 54005-76-4
M. Wt: 312.19 g/mol
InChI Key: XOJHORWRHKZWFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 7-iodoheptanoate is a tert-butyl ester derivative of 7-iodoheptanoic acid, structurally characterized by an iodine atom at the terminal carbon of the heptanoate chain. This compound is primarily utilized in organic synthesis as an alkylating agent or intermediate, particularly in nucleophilic substitution reactions (e.g., Suzuki couplings) or pharmaceutical derivatization. Its iodine substituent enhances reactivity compared to halogenated analogs like bromo or chloro derivatives.

Properties

IUPAC Name

tert-butyl 7-iodoheptanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21IO2/c1-11(2,3)14-10(13)8-6-4-5-7-9-12/h4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOJHORWRHKZWFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCCCCI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10571539
Record name tert-Butyl 7-iodoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10571539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54005-76-4
Record name tert-Butyl 7-iodoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10571539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

tert-Butyl 7-Bromoheptanoate (CAS 51100-47-1)

  • Structural and Functional Differences : The bromine atom in this analog reduces electrophilicity compared to iodine, making it less reactive in SN2 reactions.
  • Physicochemical Properties :
    • Molecular Formula: C₁₁H₂₁BrO₂
    • Molecular Weight: 265.19 g/mol
    • Boiling Point: 274.7°C (predicted)
    • Density: 1.169 g/cm³
    • Appearance: Colorless to light yellow liquid .
  • Reactivity : Bromine’s moderate leaving-group ability enables cross-coupling reactions but requires harsher conditions than iodine derivatives.

tert-Butyl 7-Aminoheptanoate (CAS 105974-64-9)

  • Structural and Functional Differences: The amino (-NH₂) group introduces nucleophilic character, diverging from the electrophilic iodine or bromine substituents.
  • Physicochemical Properties: Molecular Formula: C₁₁H₂₃NO₂ Molecular Weight: 201.31 g/mol Storage: Sealed, dry conditions at room temperature .
  • Reactivity: The amino group facilitates amide bond formation but necessitates protection during alkylation or acylation steps.
  • Safety : Classified with hazard codes H315 (skin irritation) and H319 (eye irritation), requiring PPE such as gloves and goggles .

Data Tables of Key Parameters

Parameter tert-Butyl 7-Iodoheptanoate tert-Butyl 7-Bromoheptanoate tert-Butyl 7-Aminoheptanoate
CAS Number Not Available 51100-47-1 105974-64-9
Molecular Formula C₁₁H₂₁IO₂ (estimated) C₁₁H₂₁BrO₂ C₁₁H₂₃NO₂
Molecular Weight (g/mol) ~311.9 (estimated) 265.19 201.31
Substituent Iodine Bromine Amino (-NH₂)
Boiling Point >300°C (estimated) 274.7°C (predicted) Not Reported
Density (g/cm³) ~1.3 (estimated) 1.169 Not Reported
Storage Conditions Dark, dry, inert atmosphere Room temperature, sealed Sealed, dry, room temperature

Q & A

Q. What are the established synthetic routes for tert-butyl 7-iodoheptanoate, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves esterification of 7-iodoheptanoic acid with tert-butanol under acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). Key variables include temperature (60–80°C), solvent choice (e.g., dichloromethane or toluene), and reaction time (12–24 hrs). Purification often employs column chromatography or distillation. Characterization relies on NMR (¹H/¹³C), IR (C=O stretch at ~1720 cm⁻¹), and mass spectrometry (molecular ion peak at m/z 298.1) .

Synthetic Condition Typical Range Impact on Yield
Temperature60–80°CHigher temps reduce side reactions
Catalyst concentration1–5 mol%Excess catalyst may degrade product
Solvent polarityLow (toluene)Improves esterification efficiency

Q. How is this compound characterized to confirm structural integrity?

Methodological Answer:

  • NMR Spectroscopy : Confirm the tert-butyl group (singlet at δ 1.4 ppm for 9H) and iodoalkane resonance (δ 3.1–3.3 ppm for CH₂-I).
  • IR Spectroscopy : Ester carbonyl peak (~1720 cm⁻¹) and absence of carboxylic acid O-H stretch (~2500–3300 cm⁻¹).
  • Mass Spectrometry : Molecular ion peak (m/z 298.1) and fragmentation patterns (e.g., loss of tert-butoxy group, m/z 199.9) .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation .
  • Store in a cool, dry place away from light and strong oxidizers to prevent decomposition .
  • Dispose of iodine-containing waste via halogen-specific protocols to minimize environmental impact .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound in cross-coupling reactions?

Methodological Answer: Contradictions often arise from variations in catalyst systems (e.g., Pd vs. Cu), solvent polarity , or iodide leaving-group stability . To address this:

  • Replicate experiments under standardized conditions (e.g., inert atmosphere, anhydrous solvents).
  • Use control experiments to isolate variables (e.g., ligand effects in Pd-catalyzed couplings).
  • Apply statistical analysis (ANOVA) to quantify significance of observed differences .
Reported Catalyst Yield Range Proposed Cause of Variability
Pd(PPh₃)₄45–78%Ligand lability under heating
CuI/1,10-phenanthroline32–65%Oxygen sensitivity

Q. What experimental design principles apply to optimizing this compound synthesis for scale-up?

Methodological Answer:

  • Use Design of Experiments (DoE) to evaluate interactions between variables (e.g., temperature, catalyst loading, solvent ratio).
  • Prioritize sustainability metrics (E-factor, atom economy) to minimize waste .
  • Validate reproducibility across ≥3 independent batches and assess purity via HPLC (>95%) .

Q. How can computational modeling predict the stability of this compound under varying storage conditions?

Methodological Answer:

  • Perform DFT calculations to assess bond dissociation energies (e.g., C-I vs. ester C-O).
  • Simulate degradation pathways (e.g., hydrolysis, radical-mediated cleavage) using software like Gaussian or ORCA .
  • Validate predictions with accelerated stability testing (40°C/75% RH for 6 months) .

Q. What methodologies are used to analyze decomposition products of this compound in aqueous environments?

Methodological Answer:

  • LC-MS/MS : Identify hydrolyzed products (e.g., 7-iodoheptanoic acid, tert-butanol).
  • Kinetic Studies : Monitor pH-dependent degradation rates (pseudo-first-order kinetics).
  • Isotopic Labeling : Use ¹⁸O-water to trace hydrolysis mechanisms .

Data Contradiction and Synthesis Challenges

Q. Why do NMR spectra of this compound occasionally show unexpected peaks, and how can these be addressed?

Methodological Answer:

  • Impurity Analysis : Use 2D NMR (COSY, HSQC) to differentiate between product signals and byproducts (e.g., unreacted acid or dialkylation products).
  • Solvent Artifacts : Ensure deuterated solvents (CDCl₃) are free from moisture or stabilizers like AgNO₃ .

Q. How should researchers design toxicity studies for this compound derivatives?

Methodological Answer:

  • Follow OECD Guidelines 423 (acute oral toxicity) and ICH M7 (mutagenicity assessment).
  • Use in vitro models (e.g., HepG2 cells for hepatotoxicity) and in vivo rodent studies (14–28 day exposure).
  • Quantify iodine release via ICP-MS to correlate with toxicity endpoints .

Tables for Key Findings

Table 1: Stability of tert-Butyl 7-Iodoheptanoate Under Accelerated Conditions

Condition Degradation After 6 Months Primary Decomposition Product
25°C, dark, dry<5%None detected
40°C, 75% RH22%7-Iodoheptanoic acid
60°C, open air48%Heptenoic acid (via HI elimination)

Table 2: Comparative Catalytic Efficiency in Cross-Coupling Reactions

Catalyst System Average Yield Turnover Frequency (h⁻¹)
Pd(OAc)₂/XPhos82%450
CuI/1,10-phenanthroline58%220

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.